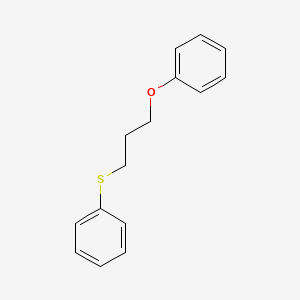

Benzene, ((3-phenoxypropyl)thio)-

Description

Properties

CAS No. |

59950-10-6 |

|---|---|

Molecular Formula |

C15H16OS |

Molecular Weight |

244.4 g/mol |

IUPAC Name |

3-phenoxypropylsulfanylbenzene |

InChI |

InChI=1S/C15H16OS/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |

InChI Key |

DYESPVOVFYSSGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCSC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Benzene and 3-Phenoxypropylthiol: One common method involves the reaction of benzene with 3-phenoxypropylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane.

From Phenol and 3-Chloropropylthiol: Another method involves the reaction of phenol with 3-chloropropylthiol to form 3-phenoxypropylthiol, which is then reacted with benzene under similar conditions as mentioned above.

Industrial Production Methods: Industrial production of Benzene, ((3-phenoxypropyl)thio)- often involves large-scale synthesis using automated reactors. The process typically includes the following steps:

Preparation of 3-Phenoxypropylthiol: This intermediate is synthesized by reacting phenol with 3-chloropropylthiol.

Reaction with Benzene: The 3-phenoxypropylthiol is then reacted with benzene in the presence of a catalyst to form the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene, ((3-phenoxypropyl)thio)- can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thio group to a sulfide or even a thiol under specific conditions.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of more complex organic molecules.

- Employed in studies involving aromatic substitution reactions.

Biology:

- Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

- Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry:

- Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

Mechanism: The mechanism of action of Benzene, ((3-phenoxypropyl)thio)- involves its interaction with various molecular targets. The thio group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution.

Molecular Targets and Pathways:

- The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

- It may also affect cellular pathways involving oxidative stress and redox reactions.

Comparison with Similar Compounds

Structural Analogues with Thioether Substituents

a. Benzene derivatives with alkylthio groups

- Benzene, [(1,1-dimethylethyl)thio]- (CAS 3019-19-0): Formula: C₁₀H₁₄S Molecular weight: 166.28 g/mol Substituent: Tert-butylthio group (-S-C(CH₃)₃). Key differences: The tert-butyl group is smaller and less polar than the phenoxypropyl chain, resulting in lower boiling points and higher volatility compared to the target compound .

- Benzene, 1-methyl-2-(propylthio)- (CAS 15560-97-1): Formula: C₁₀H₁₄S Molecular weight: 166.28 g/mol Substituent: Propylthio group (-S-C₃H₇). Key differences: The absence of an oxygen atom in the substituent reduces hydrogen-bonding capacity, leading to lower solubility in polar solvents compared to ((3-phenoxypropyl)thio)-benzene .

b. Benzene derivatives with arylthio groups

- Benzene, 1-chloro-4-[(chloromethyl)thio]- (CAS 7205-90-5): Formula: C₇H₅Cl₂S Molecular weight: 203.09 g/mol Substituent: Chloromethylthio group (-S-CH₂Cl). Key differences: The electron-withdrawing chlorine atoms deactivate the benzene ring toward electrophilic substitution, whereas the phenoxy group in the target compound activates the ring via electron donation .

Halogenated vs. Oxygenated Derivatives

- Benzene, (3-chloropropyl)- (CAS 104-52-9): Formula: C₉H₁₁Cl Molecular weight: 154.64 g/mol Substituent: 3-Chloropropyl group (-C₃H₆Cl). Key differences: The chlorine atom increases electronegativity and reactivity in nucleophilic substitutions, whereas the phenoxypropylthio group in the target compound enhances aromatic stability and solubility in organic solvents .

Benzene, [(3-fluoropropyl)sulfonyl]- (CAS 495406-19-4) :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.